2-iodo-1-methoxynaphthalene chemical structure and molecular weight
2-iodo-1-methoxynaphthalene chemical structure and molecular weight
An In-depth Technical Guide to the Chemical Structure and Properties of Iodo-Methoxynaphthalene Isomers
Introduction: Navigating the Naphthalene Scaffold
The naphthalene scaffold, a bicyclic aromatic system, is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. The introduction of substituents such as methoxy and iodo groups onto this core structure dramatically influences its physicochemical and biological properties. This guide provides a comprehensive technical overview of iodo-methoxynaphthalene isomers, with a primary focus on clarifying the nomenclature and presenting the available data for these compounds.
A critical aspect of working with substituted naphthalenes is understanding the nomenclature. The positions on the naphthalene ring are numbered, with positions 1, 4, 5, and 8 being chemically equivalent in the unsubstituted ring and referred to as α-positions. Positions 2, 3, 6, and 7 are also equivalent and are known as β-positions. The reactivity and properties of a substituted naphthalene are highly dependent on the position of its functional groups.
While the topic of interest is "2-iodo-1-methoxynaphthalene," it is important to note that this specific isomer is not widely documented in chemical literature. Conversely, its isomer, 1-iodo-2-methoxynaphthalene , is commercially available and has reported data. Therefore, this guide will provide a detailed analysis of the more common iodo-methoxynaphthalene isomers and the parent methoxynaphthalene compounds, while inferring the properties of 2-iodo-1-methoxynaphthalene based on established chemical principles.
PART 1: Physicochemical Properties and Chemical Structure
The physical and chemical properties of iodo-methoxynaphthalene isomers are dictated by the interplay between the electron-donating methoxy group and the bulky, weakly deactivating iodo group on the aromatic naphthalene core.
| Property | 1-Iodo-2-methoxynaphthalene | 2-Iodo-1-methoxynaphthalene (Inferred) | 1-Methoxynaphthalene | 2-Methoxynaphthalene |
| Molecular Formula | C₁₁H₉IO[1] | C₁₁H₉IO | C₁₁H₁₀O | C₁₁H₁₀O |
| Molecular Weight | 284.09 g/mol [1] | 284.09 g/mol | 158.20 g/mol [2] | 158.20 g/mol |
| CAS Number | 32721-21-4[1] | Not available | 2216-69-5 | 93-04-9[3] |
| Appearance | Not specified | Likely a solid at room temperature | Colorless to pale yellow liquid or solid | White crystalline solid[3] |
| Melting Point | Not specified | Not specified | 5.5 °C | 70-73 °C[3] |
| Boiling Point | Not specified | Not specified | 265 °C | 274 °C[3] |
| Solubility | Not specified | Likely soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in alcohol and benzene.[4] |
Chemical Structures
The precise arrangement of the iodo and methoxy substituents on the naphthalene ring defines the isomer and its reactivity.
Caption: Chemical structures of 1-iodo-2-methoxynaphthalene and 2-iodo-1-methoxynaphthalene.
Caption: Chemical structures of the parent compounds, 1-methoxynaphthalene and 2-methoxynaphthalene.
PART 2: Synthesis and Reactivity
The synthesis of iodo-methoxynaphthalenes logically begins with the preparation of the corresponding methoxynaphthalene precursors, followed by electrophilic iodination.
Synthesis of Methoxynaphthalene Precursors
The most common and efficient method for preparing methoxynaphthalenes is the Williamson ether synthesis, which involves the deprotonation of a naphthol followed by nucleophilic attack on a methylating agent.[5]
Protocol 1: Williamson Ether Synthesis of 2-Methoxynaphthalene [6]
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Deprotonation: In a 25 mL beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 mL of distilled water. Heat the mixture gently on a wire gauze to obtain a clear solution of sodium 2-naphthoxide.
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Methylation: Cool the solution to 10-15 °C. Add 0.35 mL of dimethyl sulfate dropwise with stirring.
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Reaction Completion: After the addition is complete, warm the mixture to 70-80 °C for one hour.
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Work-up and Isolation: Cool the reaction mixture. Filter the solid product and wash it with a 10% sodium hydroxide solution, followed by water.
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Purification: Dry the crude product and recrystallize from a minimal amount of hot ethanol to yield pure 2-methoxynaphthalene.
This same principle can be applied to the synthesis of 1-methoxynaphthalene from 1-naphthol.[7]
Caption: Experimental workflow for the Williamson ether synthesis of 2-methoxynaphthalene.
Electrophilic Iodination of Methoxynaphthalenes
The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. In the case of 1-methoxynaphthalene, the electron-donating nature of the methoxy group strongly activates the 2 and 4 positions for electrophilic attack. For 2-methoxynaphthalene, the most activated position is the 1-position.
A common method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or nitric acid, to remove the HI byproduct and drive the reaction to completion.
Protocol 2: Proposed Synthesis of 1-Iodo-2-methoxynaphthalene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxynaphthalene in glacial acetic acid.
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Reagent Addition: Add molecular iodine (I₂) and a catalytic amount of iodic acid (HIO₃).
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Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into water and decolorize the excess iodine with a solution of sodium thiosulfate.
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Isolation and Purification: The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
A similar procedure could be envisioned for the synthesis of 2-iodo-1-methoxynaphthalene from 1-methoxynaphthalene.
Caption: Proposed reaction scheme for the iodination of methoxynaphthalenes.
PART 3: Applications in Research and Drug Development
Iodo-methoxynaphthalenes are valuable building blocks in organic synthesis. The iodo-substituent can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making these compounds versatile intermediates for the synthesis of more complex molecules.
In drug development, the introduction of an iodine atom can have several strategic advantages:
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Metabolic Blocking: The bulky iodine atom can be used to block sites of metabolism on a drug molecule, thereby increasing its metabolic stability and half-life.
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Increased Potency: The lipophilicity of a molecule is increased by the introduction of an iodine atom, which can lead to improved membrane permeability and, in some cases, enhanced binding to the biological target.
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Heavy Atom for X-ray Crystallography: The presence of a heavy iodine atom can facilitate the determination of the three-dimensional structure of a drug-target complex by X-ray crystallography, which is invaluable for structure-based drug design.
-
Radiolabeling: The use of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) allows for the synthesis of radiolabeled tracers for use in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in biodistribution studies.
The parent compound, 2-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
PART 4: Spectroscopic Characterization
The structures of iodo-methoxynaphthalene isomers can be unambiguously determined using a combination of spectroscopic techniques.
| Technique | 1-Methoxynaphthalene | 2-Methoxynaphthalene | 1-Iodo-2-methoxynaphthalene (Predicted) | 2-Iodo-1-methoxynaphthalene (Predicted) |
| ¹H NMR | Aromatic protons (~6.7-8.3 ppm), Methoxy protons (~3.9 ppm)[8][9] | Aromatic protons (~7.1-7.8 ppm), Methoxy protons (~3.9 ppm)[10] | Aromatic protons will show shifts due to the iodo group. The proton ortho to the iodine will be significantly deshielded. | Aromatic protons will show shifts due to the iodo group. The proton ortho to the iodine will be significantly deshielded. |
| ¹³C NMR | Aromatic carbons (~105-158 ppm), Methoxy carbon (~55 ppm)[2] | Aromatic carbons (~106-157 ppm), Methoxy carbon (~55 ppm) | The carbon bearing the iodine will be significantly shielded (~90-100 ppm). | The carbon bearing the iodine will be significantly shielded (~90-100 ppm). |
| IR (cm⁻¹) | Aromatic C-H stretch (~3050-3100), Aromatic C=C stretch (~1600-1650), C-O stretch (~1250-1300) | Aromatic C-H stretch (~3050-3100), Aromatic C=C stretch (~1600-1650), C-O stretch (~1250-1300)[4] | In addition to the above, a C-I stretch will be present in the far-IR region (~500-600 cm⁻¹). | In addition to the above, a C-I stretch will be present in the far-IR region (~500-600 cm⁻¹). |
| Mass Spec (m/z) | M⁺ at 158[2] | M⁺ at 158[10] | M⁺ at 284. A prominent peak at M-127 (loss of iodine) is expected. | M⁺ at 284. A prominent peak at M-127 (loss of iodine) is expected. |
Conclusion
While direct information on 2-iodo-1-methoxynaphthalene is limited, a comprehensive understanding of its properties and reactivity can be built upon the well-established chemistry of its isomers and parent compounds. The synthesis of methoxynaphthalenes via the Williamson ether synthesis provides a reliable route to the necessary precursors for subsequent iodination. The strategic introduction of an iodine atom onto the methoxynaphthalene scaffold opens up a wide range of possibilities for further functionalization and application in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently work with this important class of compounds.
References
- Sathiyapriya, R., et al. Iodination of Naphthalenes with Iodine and Sodium Iodate în Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 2005.
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PrepChem. Preparation of 1-methoxynaphthalene. Available at: [Link]
- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
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PubChem. 1-Methoxynaphthalene. Available at: [Link]
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PubChem. 1-Methoxynaphthalene. Available at: [Link]
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ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Available at: [Link]
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